molecular formula C10H10O3 B8774496 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde

5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde

Cat. No.: B8774496
M. Wt: 178.18 g/mol
InChI Key: HJYKWJVSSZPKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H8O3. It is also known by other names such as 7-Formyl-1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde . This compound is characterized by its unique structure, which includes a benzodioxane ring system with a formyl group at the 6-position and a methyl group at the 5-position.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3

InChI Key

HJYKWJVSSZPKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxane derivatives.

    Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride, sodium acetate, and a suitable solvent such as acetic acid.

    Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the product is purified using methods like column chromatography.

Industrial Production Methods

In industrial settings, the production of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted benzodioxane derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

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